molecular formula C20H14Cl3NOS B2948584 4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338757-75-8

4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2948584
CAS No.: 338757-75-8
M. Wt: 422.75
InChI Key: DIHRZARYJQZZPY-PGGKNCGUSA-N
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Description

4-Chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 338757-75-8, molecular weight: 422.76) is a heterocyclic compound characterized by a fused indeno-thiopyran core, a chloro substituent at position 4, and an oxime group functionalized with a 2,4-dichlorobenzyl ether moiety. The compound is commercially available at 95% purity, as noted in product catalogs .

Properties

IUPAC Name

(E)-1-(4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NOS/c21-15-6-5-13(18(22)8-15)10-25-24-9-14-11-26-20-16-4-2-1-3-12(16)7-17(20)19(14)23/h1-6,8-9H,7,10-11H2/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHRZARYJQZZPY-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=C(CS3)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C(=C(CS3)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H14Cl3NOSC_{20}H_{14}Cl_3NOS with a molecular weight of approximately 408.74 g/mol. Its structure includes a thiopyran ring fused with an indene system, which is known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-chloro-2,5-dihydroindeno[1,2-b]thiopyran derivatives exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound may interact with the cannabinoid receptor type 2 (CB2), which plays a significant role in modulating inflammation. Research has indicated that compounds targeting CB2 can reduce inflammatory responses in various animal models . The structural similarity of this compound to known CB2 ligands suggests potential for similar anti-inflammatory effects.

Anticancer Potential

There is emerging evidence that thiopyran derivatives can exhibit anticancer properties. Studies have shown that some analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cell survival . The specific activity of 4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime in this regard requires further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Its structural features may allow it to bind to specific receptors involved in pain and inflammation modulation.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiopyran derivatives can modulate oxidative stress within cells, leading to protective effects against cellular damage.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxic effects of related compounds found that certain derivatives exhibited significant activity against cancer cell lines at micromolar concentrations. The results indicated potential for development as anticancer agents .
  • Animal Models : Research involving animal models has shown that compounds with similar structures can effectively reduce inflammation and pain responses when administered .
  • Chemical Synthesis and Evaluation : A series of synthetic modifications on the thiopyran framework were conducted to evaluate their biological activities systematically. The findings suggest that specific substitutions can enhance receptor affinity and selectivity .

Data Summary Table

Activity Effectiveness Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryModulates CB2 receptor activity
AnticancerInduces apoptosis in cancer cells

Chemical Reactions Analysis

Oxime Reactivity

The oxime group (−N−O−) is central to its reactivity, enabling nucleophilic additions, cyclizations, and rearrangements:

  • Schiff Base Formation : Under acidic or neutral conditions, the oxime can act as a nucleophile, reacting with aldehydes/ketones to form Schiff bases. For example, indole-3-carbaldehyde oximes undergo similar condensation reactions with amines .

  • Beckmann Rearrangement : Acid catalysis (e.g., H₂SO₄) could convert the oxime to a nitrile via rearrangement, though steric hindrance from the dichlorobenzyl group may limit this .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or NaBH₄ may reduce the oxime to an amine (−NH₂), forming 4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde amine .

Electrophilic Aromatic Substitution

The electron-rich thiopyran and indeno rings are susceptible to electrophilic attack:

  • Halogenation : Chlorination/bromination at the thiopyran’s 4-position (para to sulfur) is plausible under FeCl₃ or AlCl₃ catalysis .

  • Nitration : Nitric acid (HNO₃/H₂SO₄) could introduce nitro groups at the indeno ring’s activated positions .

Nucleophilic Substitution

The chloro substituent at position 4 can undergo displacement:

Reagent Product Conditions
NH₃ (excess)4-Amino-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde oxime derivativeEthanol, reflux
NaN₃4-Azido derivativeDMF, 80°C
Thiophenol4-PhenylthioetherK₂CO₃, DMSO

Cyclization Reactions

The aldehyde oxime can participate in cyclizations to form fused heterocycles:

  • With Mercaptoacetic Acid : Microwave-assisted cyclization (150°C, 20 min) forms thiazolidinone derivatives via attack on the C=N bond (analogous to thiazolidinone syntheses) .

  • With Hydrazines : Condensation with hydrazine hydrate yields pyrazoline derivatives , as seen in isoxazole-carbaldehyde systems .

Oxidation/Reduction of the Thiopyran Ring

  • Sulfur Oxidation : H₂O₂ or mCPBA oxidizes the thiopyran’s sulfur to sulfoxide (−S(O)−) or sulfone (−SO₂−) .

  • Ring Hydrogenation : Catalytic hydrogenation reduces the thiopyran’s double bonds, yielding a tetrahydro derivative .

O-Benzyl Ether Cleavage

The 2,4-dichlorobenzyl group can be removed under acidic or reductive conditions:

Reagent Product Conditions
H₂/Pd-CFree oxime (−OH)Ethanol, RT
BBr₃Debenzylated oximeCH₂Cl₂, −78°C

Cross-Coupling Reactions

The chloro substituent enables Pd-catalyzed couplings:

  • Suzuki Coupling : With arylboronic acids, yields biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C−N bonds with amines .

Stability and Isomerization

  • Syn/Anti Isomerism : The oxime’s configuration (syn or anti) affects reactivity. Acidic conditions promote syn→anti isomerization, as observed in indole-3-carbaldehyde oximes .

  • Thermal Stability : Decomposition above 200°C (DSC/TGA data needed).

Key Literature Support

  • Cyclization mechanisms for thiazolidinones .

  • Oxime isomerization under acidic/neutral conditions .

  • Electrophilic substitution in thiopyrans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name / CAS Number Molecular Weight Core Structure Key Substituents/Functional Groups Potential Applications
Target Compound (338757-75-8) 422.76 Indeno[1,2-b]thiopyran 4-Cl, O-(2,4-dichlorobenzyl)oxime Agrochemicals, enzyme inhibition
N-(4-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide (400083-41-2) 561.55 Adamantane-acetamide hybrid 2,4-dichlorobenzyl ether, adamantyl, phenyl Antimicrobial agents, drug delivery
Etaconazole (N/A) ~328.2 1,2,4-Triazole 2,4-dichlorophenyl, ethyl-dioxolane Fungicide (sterol biosynthesis inhibition)
Propiconazole (60207-90-1) ~342.2 1,2,4-Triazole 2,4-dichlorophenyl, propyl-dioxolane Broad-spectrum antifungal agent
3-Benzoyl-2-hydrazono-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (N/A) ~380.4 Benzo[b]thieno-pyrimidine Benzoyl, hydrazono, imino Anticancer or antiviral research

Key Observations:

Core Structure Variations: The target compound’s indeno-thiopyran core distinguishes it from adamantane-based analogs (e.g., 400083-41-2) and triazole derivatives (e.g., etaconazole). Thiopyran systems are less common in commercial agrochemicals but are explored for their electron-rich sulfur atoms, which may enhance interactions with biological targets . Triazole-based fungicides (etaconazole, propiconazole) rely on nitrogen-rich heterocycles for binding to cytochrome P450 enzymes, a mechanism unlikely in the target compound due to its oxime and thiopyran groups .

However, the adamantyl group in 400083-41-2 may confer greater metabolic stability . Chlorine substituents in all listed compounds enhance lipophilicity and resistance to oxidative degradation, a common feature in agrochemical design .

Functional Group Reactivity :

  • The oxime group in the target compound could act as a chelating agent or participate in nucleophilic reactions, unlike the amide group in 400083-41-2 or the triazole rings in etaconazole .

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